

A Comparative Guide to GeSe Photodetectors and Commercial Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Germanium selenide*

Cat. No.: *B009391*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of photodetection is continually evolving, with novel materials emerging to challenge the dominance of established technologies. Among these, **Germanium Selenide** (GeSe), a two-dimensional (2D) layered material, has garnered significant attention for its unique anisotropic properties and promising performance in the visible to near-infrared (NIR) spectrum. This guide provides an objective comparison of GeSe photodetector performance against commercially available Silicon (Si) and Indium Gallium Arsenide (InGaAs) photodetectors, supported by experimental data and detailed characterization protocols.

Performance Benchmark: GeSe vs. Commercial Photodetectors

The performance of a photodetector is quantified by several key metrics. Below is a summary of these parameters for recently developed GeSe photodetectors alongside typical specifications for commercial Si and InGaAs devices. This allows for a direct comparison of their capabilities.

Table 1: Performance Comparison of GeSe, Si, and InGaAs Photodetectors

Parameter	GeSe (Research Devices)	Commercial Si Photodetectors	Commercial InGaAs Photodetectors
Spectral Range	Visible - NIR (Broadband capabilities from UV to NIR reported)[1][2]	UV - NIR (typically 190 - 1100 nm)[3][4]	NIR (typically 800 - 1700 nm)[5][6]
Responsivity (R)	Highly variable, can reach $>10^3$ A/W in some heterostructures[2]	$\sim 0.4 - 0.6$ A/W at peak wavelength[3][4]	$\sim 0.9 - 1.0$ A/W at peak wavelength[5][6]
Specific Detectivity (D)*	$10^{10} - 10^{13}$ Jones reported in various device structures[2]	$\sim 10^{12} - 10^{13}$ Jones	$\sim 10^{12} - 10^{13}$ Jones
External Quantum Efficiency (EQE)	Can exceed 100% due to internal gain mechanisms, with reports of over 10 ⁶ % [2]	Typically 60% - 80%	Typically 70% - 85%
Rise Time / Fall Time	Microseconds (μ s) to milliseconds (ms)[1]	Nanoseconds (ns) to microseconds (μ s)[3][4]	Picoseconds (ps) to nanoseconds (ns)[5][6]
Dark Current	Highly dependent on device architecture and material quality	Picoamperes (pA) to nanoamperes (nA)[3][4]	Nanoamperes (nA)

Experimental Protocols for Photodetector Characterization

Accurate and reproducible characterization is paramount for evaluating and comparing photodetector performance. The following are detailed methodologies for measuring the key performance metrics.

Responsivity and External Quantum Efficiency (EQE) Measurement

Objective: To determine the photodetector's sensitivity to incident light at various wavelengths.

Experimental Setup:

- Light Source: A tunable monochromatic light source, such as a lamp with a monochromator or a series of lasers at different wavelengths.
- Optical Power Meter: A calibrated power meter to measure the incident optical power.
- Device Under Test (DUT): The photodetector to be characterized.
- Source Meter/Electrometer: To bias the DUT (if required) and measure the resulting photocurrent.
- Optics: Lenses and mirrors to direct and focus the light onto the active area of the DUT.

Procedure:

- Power Calibration: Measure the optical power of the monochromatic light source at the position of the DUT using the calibrated optical power meter for each wavelength to be tested.
- Device Connection: Connect the DUT to the source meter. Apply a specific bias voltage if required by the device's operating principle.
- Dark Current Measurement: Measure the current from the DUT in the absence of any illumination. This is the dark current.
- Photocurrent Measurement: Illuminate the DUT with the monochromatic light source. Measure the total current.
- Calculate Photocurrent: Subtract the dark current from the total current to obtain the photocurrent.

- Calculate Responsivity (R): Divide the photocurrent by the incident optical power at that specific wavelength. The unit for responsivity is Amperes per Watt (A/W).
- Calculate External Quantum Efficiency (EQE): Use the following formula to calculate the EQE, which represents the number of charge carriers generated per incident photon: $EQE (\%) = (Responsivity \times 1240) / Wavelength (nm) \times 100$
- Repeat: Repeat steps 1-7 for all desired wavelengths to obtain the spectral responsivity and EQE curves.

Response Speed (Rise and Fall Time) Measurement

Objective: To determine how quickly the photodetector can respond to a change in the optical input signal.

Experimental Setup:

- Pulsed Light Source: A pulsed laser or a light-emitting diode (LED) driven by a function generator to produce fast optical pulses.
- Device Under Test (DUT): The photodetector.
- Bias Tee: To apply a DC bias to the DUT while allowing the high-speed AC signal to pass.
- High-Speed Oscilloscope: To measure the output electrical signal from the photodetector.
- Terminating Resistor: A resistor (typically 50Ω) to match the impedance of the oscilloscope.

Procedure:

- Device Connection: Connect the DUT to the oscilloscope through the bias tee and the terminating resistor. Apply the appropriate DC bias voltage.
- Optical Pulse Illumination: Illuminate the DUT with a fast optical pulse from the light source.
- Signal Acquisition: Capture the output electrical pulse on the high-speed oscilloscope.

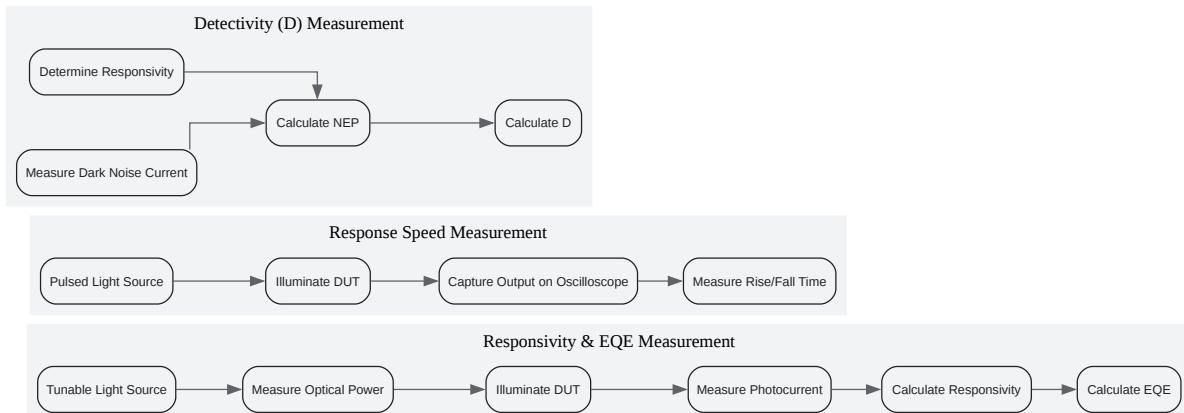
- Rise Time Measurement: Measure the time it takes for the signal to rise from 10% to 90% of its peak amplitude. This is the rise time.
- Fall Time Measurement: Measure the time it takes for the signal to fall from 90% to 10% of its peak amplitude. This is the fall time.
- Averaging: Repeat the measurement multiple times and average the results to improve accuracy.

Specific Detectivity (D) and Noise Equivalent Power (NEP) Measurement*

Objective: To determine the smallest optical signal that the photodetector can distinguish from its inherent noise.

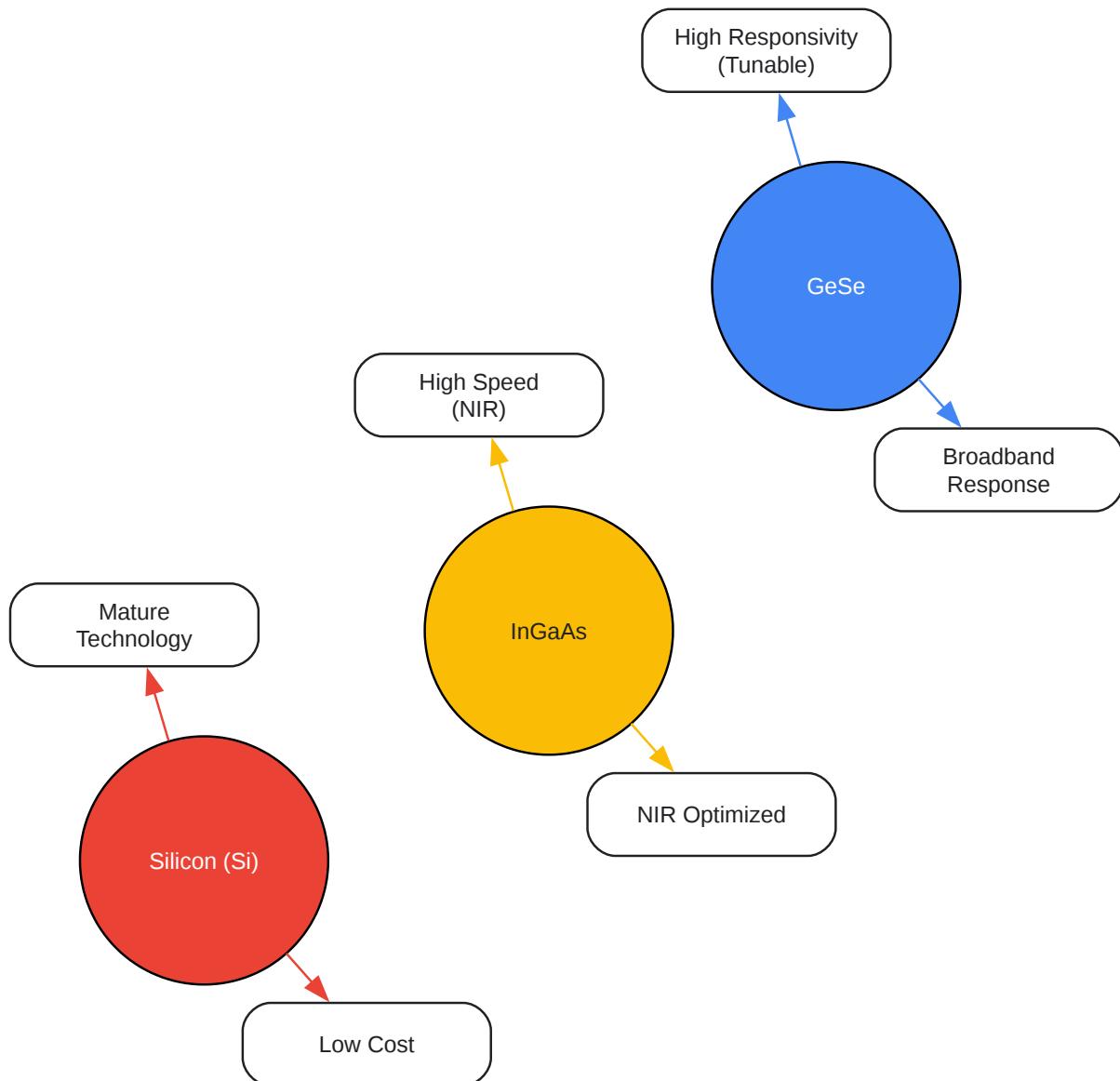
Experimental Setup:

- Device Under Test (DUT): The photodetector.
- Low-Noise Current Preamplifier: To amplify the small current signal from the DUT.
- Spectrum Analyzer or Lock-in Amplifier: To measure the noise spectral density of the DUT.
- Light Source (for NEP measurement): A calibrated, intensity-modulated light source.
- Optical Chopper: To modulate the light source at a specific frequency.


Procedure:

- Dark Noise Measurement:
 - Place the DUT in a light-tight enclosure to eliminate any ambient light.
 - Connect the DUT to the low-noise current preamplifier and then to the spectrum analyzer.
 - Measure the noise current spectral density (in A/√Hz) over a range of frequencies. The dominant noise sources are typically shot noise from the dark current and Johnson noise.

- Noise Equivalent Power (NEP) Calculation:
 - NEP is the incident optical power that generates a photocurrent equal to the root-mean-square (RMS) noise current in a 1 Hz bandwidth.
 - It can be calculated using the formula: $NEP = \text{Noise Current Density} / \text{Responsivity}$
 - The noise current density is measured in the dark, and the responsivity is determined as described in the previous protocol.
- Specific Detectivity (D) Calculation:^{*}
 - D^* is a figure of merit that normalizes the NEP by the detector's active area and the measurement bandwidth.
 - It is calculated using the formula: $D^* = (\sqrt{(\text{Active Area} \times \text{Bandwidth})}) / \text{NEP}$
 - A higher D^* value indicates a better ability to detect weak signals.


Visualizing Experimental Workflows and Performance Comparisons

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for photodetector characterization.

[Click to download full resolution via product page](#)

Caption: Key performance advantages of GeSe, Si, and InGaAs photodetectors.

Conclusion

GeSe photodetectors represent a promising frontier in photodetection technology, offering the potential for high responsivity and broadband operation. While commercial Si and InGaAs photodetectors currently dominate the market due to their mature fabrication processes, reliability, and in the case of Si, low cost, GeSe-based devices, particularly those employing

heterostructures, have demonstrated competitive and in some cases superior performance metrics in laboratory settings.^[2] For researchers and professionals in fields requiring sensitive and versatile photodetectors, understanding the performance trade-offs and the methodologies for accurate characterization is crucial for selecting the appropriate technology for a given application. As research into 2D materials like GeSe continues to advance, they hold the potential to fill critical gaps in the photodetection landscape, particularly for applications demanding high sensitivity across a wide spectral range.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. meetoptics.com [meetoptics.com]
- 2. Si photodiode S12698-01 | Hamamatsu Photonics [hamamatsu.com]
- 3. hamamatsu.com [hamamatsu.com]
- 4. Siアバランシェフォトダイオクター、自由空間型 [thorlabs.com]
- 5. 818-BB-30 High Speed Photodetector [newport.com]
- 6. | OSI Optoelectronics [osioptoelectronics.com]
- To cite this document: BenchChem. [A Comparative Guide to GeSe Photodetectors and Commercial Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b009391#benchmarking-gese-photodetector-performance-against-commercial-devices>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com